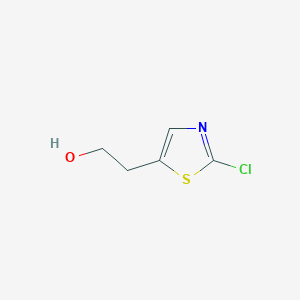

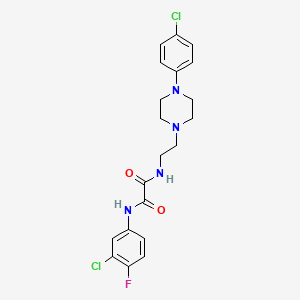

![molecular formula C10H10N2O2 B2579235 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid CAS No. 1254567-53-7](/img/structure/B2579235.png)

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propanoic acid” is a chemical compound with the CAS Number: 27663-72-5 . It has a molecular weight of 190.2 .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid”, has been reported in the literature . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis

The molecular formula of “3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propanoic acid” is C10H10N2O2 .Chemical Reactions Analysis

The compound has been used in the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 513.9±42.0C at 760 mmHg and a melting point of 205-206.5C .Aplicaciones Científicas De Investigación

Synthesis of Pyrrolopyridine Derivatives

The compound 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid and its derivatives have been synthesized through various methods, offering insights into their structural characteristics and potential applications in medicinal chemistry. For instance, one study explored the synthesis of pyrrolopyridine analogs, where a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids were synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, and one compound demonstrated antibacterial activity in vitro (Toja et al., 1986).

Crystal Structure Analysis

The crystal structure of related compounds, like 3-(Pyrrole-2′-carboxamido)propanoic acid, was determined, revealing its supramolecular layers stabilized by hydrogen bonds. This kind of structural information can be crucial in understanding the compound's interactions at the molecular level and its potential applications in various scientific fields (Zeng Xiang, 2005).

Functional Materials Development

Compounds structurally similar to 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid have been utilized in creating new functional materials. For example, polypyrrole-based functional electrode materials were prepared by potentiostatic electro-copolymerization, showcasing the compound's utility in the development of advanced materials with potential applications in various technological domains (Crăciunescu et al., 2008).

Catalysis and Green Chemistry

The compound and its analogs have been explored in the context of catalysis and green chemistry. For instance, magnetically separable graphene oxide anchored with sulfonic acid was used for synthesizing pyrazolo[3,4-b]pyridine derivatives, highlighting the compound's role in facilitating environmentally friendly synthesis processes (Zhang et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-9(14)2-1-7-5-8-3-4-11-10(8)12-6-7/h3-6H,1-2H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOAXDSCYKJUMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2579160.png)

![6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid](/img/structure/B2579161.png)

![2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide](/img/structure/B2579162.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2579163.png)

![1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)

![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2579171.png)